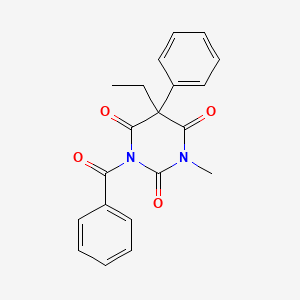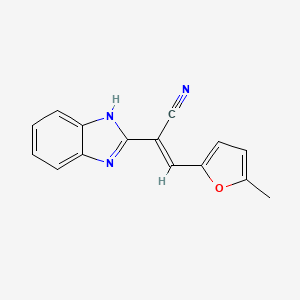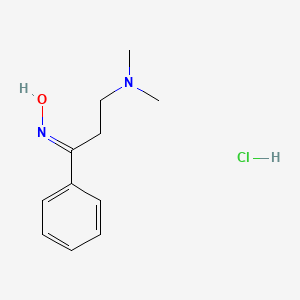
8-methoxy-N,4-dimethyl-N-(2-phenylethyl)-2-quinolinamine
Descripción general
Descripción
8-methoxy-N,4-dimethyl-N-(2-phenylethyl)-2-quinolinamine, also known as MEOP or 2-MeO-Diphenidine, is a novel psychoactive substance that belongs to the arylcyclohexylamine class. It has gained attention due to its potential therapeutic applications in treating certain mental disorders.
Mecanismo De Acción
8-methoxy-N,4-dimethyl-N-(2-phenylethyl)-2-quinolinamine acts as a non-competitive antagonist of the NMDA receptor, which inhibits the binding of glutamate to the receptor. This results in a decrease in the influx of calcium ions into the neuron, leading to a reduction in excitatory neurotransmitter release. 8-methoxy-N,4-dimethyl-N-(2-phenylethyl)-2-quinolinamine also interacts with the sigma-1 receptor, which is involved in the regulation of calcium homeostasis and neuronal survival.
Biochemical and Physiological Effects:
8-methoxy-N,4-dimethyl-N-(2-phenylethyl)-2-quinolinamine has been found to induce dissociative and hallucinogenic effects in humans, similar to other arylcyclohexylamine derivatives. It has also been found to increase dopamine and serotonin release in the brain, which may contribute to its antidepressant and anxiolytic effects. 8-methoxy-N,4-dimethyl-N-(2-phenylethyl)-2-quinolinamine has been shown to have a long half-life and slow clearance rate, which may lead to accumulation in the body and potential toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-methoxy-N,4-dimethyl-N-(2-phenylethyl)-2-quinolinamine has several advantages for lab experiments, including its high potency, selectivity for the NMDA receptor, and potential therapeutic applications. However, its slow clearance rate and potential toxicity may pose challenges for in vivo studies.
Direcciones Futuras
Future research on 8-methoxy-N,4-dimethyl-N-(2-phenylethyl)-2-quinolinamine should focus on its potential therapeutic applications in treating mental disorders, as well as its anti-inflammatory and anti-cancer properties. Further studies are needed to determine the optimal dosage and administration route for 8-methoxy-N,4-dimethyl-N-(2-phenylethyl)-2-quinolinamine, as well as its long-term safety and potential side effects. Additionally, the development of novel derivatives of 8-methoxy-N,4-dimethyl-N-(2-phenylethyl)-2-quinolinamine may lead to the discovery of more potent and selective NMDA receptor antagonists with improved therapeutic potential.
In conclusion, 8-methoxy-N,4-dimethyl-N-(2-phenylethyl)-2-quinolinamine is a novel psychoactive substance with potential therapeutic applications in treating mental disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. Future research on 8-methoxy-N,4-dimethyl-N-(2-phenylethyl)-2-quinolinamine should focus on its therapeutic potential and the development of novel derivatives.
Aplicaciones Científicas De Investigación
8-methoxy-N,4-dimethyl-N-(2-phenylethyl)-2-quinolinamine has shown potential therapeutic applications in treating certain mental disorders such as depression, anxiety, and schizophrenia. It acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and neuronal development. 8-methoxy-N,4-dimethyl-N-(2-phenylethyl)-2-quinolinamine has also been found to have anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
8-methoxy-N,4-dimethyl-N-(2-phenylethyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-15-14-19(21-20-17(15)10-7-11-18(20)23-3)22(2)13-12-16-8-5-4-6-9-16/h4-11,14H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXDFYCYXZFXGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N(C)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chlorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3861706.png)

![6-[2-(3,4-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3861728.png)
![2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B3861731.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B3861734.png)
![3-phenyl-1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B3861751.png)
![methyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861756.png)

![3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B3861767.png)

![2-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-chlorophenyl)vinyl 2-chlorobenzoate](/img/structure/B3861778.png)
![4-(benzyloxy)-3-ethoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3861780.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(2-chlorophenyl)acrylamide](/img/structure/B3861789.png)